molecular formula C19H16ClNO4 B4391035 N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B4391035
M. Wt: 357.8 g/mol
InChI Key: VABKJMNGESMJIX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide is an organic compound that features a benzodioxole and benzofuran moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Benzofuran Moiety: This can be synthesized via the cyclization of phenol derivatives with appropriate aldehydes or ketones.

    Coupling Reactions: The benzodioxole and benzofuran intermediates can be coupled using acylation reactions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

Research might focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various diseases.

Industry

The compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-1-benzofuran-3-yl)acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Uniqueness

The unique combination of the benzodioxole and benzofuran moieties, along with the specific substitution pattern, may confer unique biological activities or chemical properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-11-4-17-14(7-15(11)20)13(9-23-17)6-19(22)21-8-12-2-3-16-18(5-12)25-10-24-16/h2-5,7,9H,6,8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABKJMNGESMJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide
Reactant of Route 5
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N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide
Reactant of Route 6
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N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide

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